molecular formula C8H10BrN B044771 4-Bromo-2,6-dimethylaniline CAS No. 24596-19-8

4-Bromo-2,6-dimethylaniline

Cat. No.: B044771
CAS No.: 24596-19-8
M. Wt: 200.08 g/mol
InChI Key: QGLAYJCJLHNIGJ-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dimethylaniline, also known as 4-Bromo-2,6-xylidine, is an organic compound with the molecular formula C8H10BrN. It is a derivative of aniline, where the hydrogen atoms at the 2 and 6 positions of the benzene ring are replaced by methyl groups, and the hydrogen atom at the 4 position is replaced by a bromine atom. This compound is a pale yellow to brownish solid that is soluble in organic solvents such as ethanol and acetone .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2,6-dimethylaniline can be synthesized through several methods. One common method involves the bromination of 2,6-dimethylaniline. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or acetic acid. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the continuous flow of reactants through a reactor system to optimize yield and efficiency. The use of catalysts and controlled reaction conditions can further enhance the production process. The final product is purified through crystallization or distillation to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,6-dimethylaniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2,6-dimethylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2,6-dimethylaniline is unique due to the presence of both bromine and methyl groups, which confer distinct chemical properties. The bromine atom enhances its reactivity in substitution reactions, while the methyl groups influence its solubility and stability. These characteristics make it a valuable intermediate in organic synthesis and a useful probe in scientific research .

Properties

IUPAC Name

4-bromo-2,6-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10BrN/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLAYJCJLHNIGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40179345
Record name 4-Bromo-2,6-xylidine
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Molecular Weight

200.08 g/mol
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CAS No.

24596-19-8
Record name 4-Bromo-2,6-dimethylbenzenamine
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Record name 4-Bromo-2,6-xylidine
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Record name 4-Bromo-2,6-xylidine
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Record name 4-Bromo-2,6-xylidine
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Synthesis routes and methods

Procedure details

21.3 ml (66.1 g, 0.413 mol) of bromine were added dropwise, while vigorously stirring, over ca. 20 minutes to a solution of 50.0 g (0.413 mol) of 2,6-dimethylaniline in 1200 cm3 of glacial acetic acid. This mixture was stirred for 2 hours at 40° C. The precipitate formed was filtered off, washed with 50 ml of acetic acid, and dried in air. Then, this white solid was added to a solution of 100 g of sodium hydroxide in 600 ml of water. This mixture was stirred for 30 minutes. The crude product was extracted with 3×100 ml of dichloromethane. The combined organic fractions were dried over Na2SO4 and evaporated to dryness. Fractional distillation gave a yellow liquid, bp 82-85° C./1 mm Hg. Yield 61.7 g (75%).
Quantity
21.3 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
1200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the crystal structure of 4-Bromo-2,6-dimethylaniline?

A1: The crystal structure of this compound contains two independent molecules in its asymmetric unit. [] The bromine (Br), nitrogen (N), and methyl group carbon (C) atoms all lie within the plane of the benzene ring. The crystal structure is stabilized by N—H⋯N hydrogen bonds that link the molecules together. []

Q2: How is this compound synthesized?

A2: this compound can be synthesized from 2,6-dimethylaniline through two main routes: []

  • Route 1: Reacting 2,6-dimethylaniline with a hexamethylenetetramine-bromine complex at room temperature for 30 minutes. This method yields this compound at a 62.0% yield. []
  • Route 2: First synthesizing 4-iodo-2,6-dimethylaniline by reacting 2,6-dimethylaniline with iodine in ethyl acetate. This reaction takes place at 45-50°C for 1 hour in the presence of sodium percarbonate. [] The 4-iodo-2,6-dimethylaniline then undergoes diazotization followed by a Sandmeyer reaction to yield 3,5-dimethyl-4-bromoiodobenzene. Finally, 3,5-dimethyl-4-bromoiodobenzene is converted to this compound. []

Q3: What are the spectroscopic characteristics of this compound?

A3: While specific spectroscopic data is not provided in the given abstracts, the structures of both this compound and its intermediates are confirmed through melting point analysis, infrared spectroscopy (IR), and proton nuclear magnetic resonance spectroscopy (1HNMR). []

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